Fmoc-Ile-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester) is a key building block used in peptide synthesis. Peptides are chains of amino acids linked together by peptide bonds. Fmoc-Ile-OPfp specifically incorporates the amino acid L-isoleucine into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) serves as a protecting group for the amino group (NH2) of the isoleucine residue, ensuring its selective reaction during peptide chain assembly. The pentafluorophenyl (OPfp) group activates the carboxy group (COOH) of isoleucine, allowing it to readily react with the free amino group of the growing peptide chain [, ].
Fmoc-Ile-OPfp is predominantly used in the Solid-Phase Peptide Synthesis (SPPS) technique. SPPS is a widely used method for the automated and efficient synthesis of peptides. In this method, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids, including Fmoc-Ile-OPfp, are added sequentially in a repetitive cycle of deprotection, coupling, and washing steps. The Fmoc group is removed using mild acidic conditions, exposing the free amino group for coupling with the next activated amino acid [, ].
Peptides synthesized using Fmoc-Ile-OPfp and SPPS find diverse applications in various scientific research fields, including:
Fmoc-Ile-OPfp is a derivative of the amino acid L-isoleucine. It contains three key functional groups:
Irritant